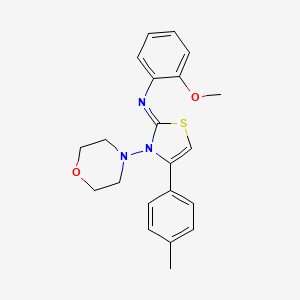
(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
描述
(2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a morpholine ring, and aromatic substituents
属性
CAS 编号 |
1049203-56-6 |
|---|---|
分子式 |
C21H23N3O2S |
分子量 |
381.5 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)19-15-27-21(24(19)23-11-13-26-14-12-23)22-18-5-3-4-6-20(18)25-2/h3-10,15H,11-14H2,1-2H3 |
InChI 键 |
XYVDBACQOGBYNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2N4CCOCC4 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine typically involves a multi-step process:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Aromatic Substituents: The aromatic substituents are introduced via electrophilic aromatic substitution reactions. For instance, the methoxyphenyl and methylphenyl groups can be attached using Friedel-Crafts alkylation or acylation reactions.
Morpholine Ring Incorporation: The morpholine ring is incorporated through nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the thiazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis by Lewis acids.
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in organic reactions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Biological Probes: It can be used as a fluorescent probe or a labeling agent in biological assays.
Industry
Agriculture: The compound may be explored as a pesticide or herbicide due to its bioactive properties.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The thiazole ring and the aromatic substituents play a crucial role in these interactions, providing the necessary binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (2Z)-N-(2-Hydroxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2-Methoxyphenyl)-4-(4-chlorophenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine
- (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(piperidin-4-yl)-1,3-thiazol-2(3H)-imine
Uniqueness
The uniqueness of (2Z)-N-(2-Methoxyphenyl)-4-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine lies in its specific combination of functional groups and structural features. The presence of both the morpholine ring and the thiazole ring, along with the methoxyphenyl and methylphenyl substituents, imparts distinct chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


